molecular formula C11H11Cl2FN2O2 B3042175 N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride CAS No. 524704-94-7

N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride

Cat. No.: B3042175
CAS No.: 524704-94-7
M. Wt: 293.12 g/mol
InChI Key: NWDZWPMTYCIHBU-YBEGLDIGSA-N
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Description

N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride is a chemical compound with the molecular formula C11H11Cl2FN2O2 and a molecular weight of 293.12 g/mol. This compound is known for its unique structure, which includes both chloro and fluoro substituents on the aniline ring, making it a subject of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride typically involves the reaction of 3-chloro-4-fluoroaniline with butanimidoyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the aniline ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can hydrolyze in the presence of water or aqueous solutions, leading to the formation of corresponding amines and acids.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases (e.g., sodium hydroxide) for substitution reactions and acids (e.g., hydrochloric acid) for hydrolysis. Reaction conditions typically involve controlled temperatures and solvent systems to optimize yield and purity .

Major Products Formed

The major products formed from reactions involving this compound include substituted anilines, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of chloro and fluoro groups enhances its binding affinity and specificity towards these targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}acetimidoyl chloride
  • N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}propionimidoyl chloride

Uniqueness

N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride is unique due to its specific combination of chloro and fluoro substituents on the aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[(Z)-1-chlorobutylideneamino] N-(3-chloro-4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2FN2O2/c1-2-3-10(13)16-18-11(17)15-7-4-5-9(14)8(12)6-7/h4-6H,2-3H2,1H3,(H,15,17)/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDZWPMTYCIHBU-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NOC(=O)NC1=CC(=C(C=C1)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N/OC(=O)NC1=CC(=C(C=C1)F)Cl)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride
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N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride
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N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride
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N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride
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N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride
Reactant of Route 6
N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride

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